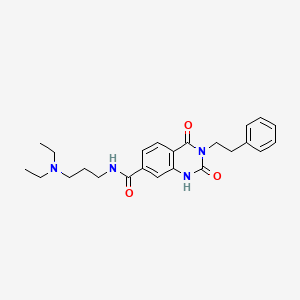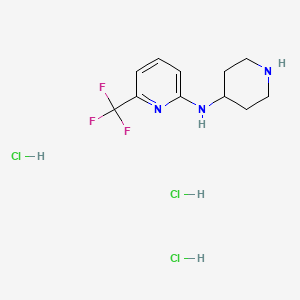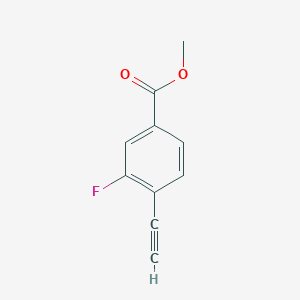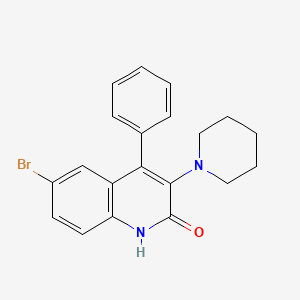
8-(benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzylamino group, a methyl group, and an octyl chain attached to a purine core. Purines are essential biological molecules, playing critical roles in various biochemical processes, including the synthesis of nucleotides and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the benzylamino group through nucleophilic substitution. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine core, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles, such as amines or halides, can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.
Applications De Recherche Scientifique
8-(Benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and as a component in chemical formulations for various industrial applications.
Mécanisme D'action
The mechanism of action of 8-(benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine compound found in cocoa, with mild stimulant effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Comparison: 8-(Benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike caffeine and theobromine, which are primarily known for their stimulant effects, this compound may exhibit a broader range of biological activities, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
301354-11-0 |
|---|---|
Formule moléculaire |
C21H29N5O2 |
Poids moléculaire |
383.496 |
Nom IUPAC |
8-(benzylamino)-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C21H29N5O2/c1-3-4-5-6-7-11-14-26-17-18(25(2)21(28)24-19(17)27)23-20(26)22-15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3,(H,22,23)(H,24,27,28) |
Clé InChI |
HXSPJMGYWFYDMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2471570.png)

![1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2471575.png)

![(3S)-2-[1-(prop-2-enoyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2471578.png)
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2471579.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)

![2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2471587.png)


![N'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2471590.png)

